molecular formula C21H16BrClN2O2 B11536359 2-bromo-N'-((E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene)benzohydrazide

2-bromo-N'-((E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene)benzohydrazide

Cat. No.: B11536359
M. Wt: 443.7 g/mol
InChI Key: XCCJHPVZTAKGOU-ZMOGYAJESA-N
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Description

2-Bromo-N'-((E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene)benzohydrazide (CAS: 339249-05-7) is a benzohydrazide derivative featuring a benzylidene hydrazine backbone substituted with bromine (Br) and a 4-chlorobenzyloxy group. Its molecular formula is C₂₁H₁₆BrClN₂O₂, with a molecular weight of 443.72 g/mol . The compound’s structure includes:

  • 2-Bromobenzoyl group: Aromatic ring with Br at the ortho position.
  • 4-[(4-Chlorobenzyl)oxy]benzylidene moiety: A methoxy-substituted benzylidene group linked to a 4-chlorobenzyl ether.

This compound is synthesized via condensation of substituted benzohydrazides with aldehydes under acidic conditions, a method consistent with hydrazone formation protocols (e.g., reflux in ethanol with acetic acid catalysis) .

Properties

Molecular Formula

C21H16BrClN2O2

Molecular Weight

443.7 g/mol

IUPAC Name

2-bromo-N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide

InChI

InChI=1S/C21H16BrClN2O2/c22-20-4-2-1-3-19(20)21(26)25-24-13-15-7-11-18(12-8-15)27-14-16-5-9-17(23)10-6-16/h1-13H,14H2,(H,25,26)/b24-13+

InChI Key

XCCJHPVZTAKGOU-ZMOGYAJESA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)Br

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N’-((E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene)benzohydrazide typically involves the following steps:

    Formation of the Hydrazide: The initial step involves the reaction of 2-bromobenzoic acid with hydrazine hydrate to form 2-bromobenzohydrazide.

    Condensation Reaction: The 2-bromobenzohydrazide is then reacted with 4-[(4-chlorobenzyl)oxy]benzaldehyde under acidic or basic conditions to form the final product. The reaction is typically carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N’-((E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene)benzohydrazide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The imine group (C=N) can be reduced to an amine (C-NH) using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzyl position, using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents like DMF or DMSO, and catalysts such as palladium or copper.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride, solvents like ethanol or THF.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents like acetone or dichloromethane.

Major Products Formed

    Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.

    Reduction: Formation of the corresponding amine derivative.

    Oxidation: Formation of oxidized products, such as carboxylic acids or aldehydes, depending on the reaction conditions.

Scientific Research Applications

Antimicrobial Activity

Benzohydrazide derivatives, including the compound , have been studied for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against various bacterial strains. For example, one study screened synthesized benzohydrazides against Gram-positive and Gram-negative bacteria and found promising results, suggesting that the hydrazone moiety contributes to their antimicrobial efficacy .

Antioxidant Properties

The antioxidant activity of benzohydrazide derivatives has also been explored. The presence of functional groups in the structure enhances their ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. In vitro assays have shown that these compounds can effectively reduce oxidative damage in cellular models .

Antitubercular Activity

Some benzohydrazide derivatives are known to possess antitubercular properties. Compounds containing hydrazide-hydrazone linkages have been associated with anti-tuberculosis activity, with certain derivatives showing potency comparable to established drugs like isoniazid . The mechanism often involves inhibition of mycobacterial growth through disruption of metabolic pathways.

Case Studies

  • Antimicrobial Screening : A recent study investigated a series of substituted benzohydrazides for their antimicrobial activities against pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications on the benzohydrazide scaffold significantly influenced the antibacterial potency, with some compounds demonstrating MIC values in the low micromolar range .
  • Molecular Docking Studies : Computational studies involving molecular docking have been performed to predict the binding affinities of these compounds to target proteins associated with bacterial resistance mechanisms. The docking results indicated favorable interactions with key residues in target enzymes, suggesting potential pathways for drug design .

Mechanism of Action

The mechanism of action of 2-bromo-N’-((E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene)benzohydrazide is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.

    Interacting with DNA: Binding to DNA and affecting gene expression or DNA replication.

    Modulating Receptor Activity: Interacting with cell surface receptors and influencing signal transduction pathways.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Benzohydrazide Derivatives

Compound Name Substituents Key Functional Groups Molecular Weight (g/mol)
2-Bromo-N'-((E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene)benzohydrazide 2-Bromobenzoyl, 4-chlorobenzyloxy Bromine, Chlorine, Ether 443.72
N′-{(E)-5-Bromo-2-hydroxyphenylmethylidene}-4-chlorobenzohydrazide 4-Chlorobenzoyl, 5-bromo-2-hydroxyphenyl Bromine, Chlorine, Hydroxyl 431.67
4-Bromo-N'-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide 4-Bromobenzoyl, 3,5-dibromo-2,4-dihydroxyphenyl Bromine (×3), Hydroxyl (×2) 520.90
N′-{(E)-[3-(Benzyloxy)phenyl]methylene}-4-[(4-chlorobenzyl)oxy]benzohydrazide 4-Chlorobenzyloxy, 3-benzyloxy Chlorine, Ether (×2) 470.95

Key Observations :

  • Hydroxyl vs. Ether Groups : includes a hydroxyl group, enabling intramolecular hydrogen bonding (O–H⋯N), while the target compound’s ether linkage reduces polarity but improves lipophilicity .
  • Symmetry : has dual ether groups, creating a planar structure conducive to π-π stacking, unlike the asymmetric target compound.

Physicochemical Properties

Table 2: Physical and Spectral Data

Compound Name Melting Point (°C) IR (cm⁻¹) $^1$H NMR (δ, ppm) Reference
Target Compound Not reported Not available Not available -
4-(Butylamino)-N′-[(4-chlorophenyl)methylidene]benzohydrazide (2f) 162–164 1650 (C=O), 1590 (C=N) 8.35 (s, 1H, CH=N), 7.85–7.25 (m, Ar-H)
N′-{(E)-[2-(Allyloxy)-5-bromophenyl]methylene}-2-[(4-chlorobenzyl)oxy]benzohydrazide 178–180 1675 (C=O), 1605 (C=N) 8.40 (s, 1H, CH=N), 6.90–7.60 (m, Ar-H)
3-Bromo-4-methoxy-N′-[(E)-(4-nitrophenyl)methylidene]benzohydrazide 192–194 1660 (C=O), 1600 (C=N) 8.60 (s, 1H, CH=N), 8.25 (d, J=8 Hz, NO₂-Ar)

Analysis :

  • Melting Points: Derivatives with electron-withdrawing groups (e.g., –NO₂ in ) exhibit higher melting points due to increased crystallinity.
  • Spectral Signatures : The C=O and C=N stretches in IR (~1650–1600 cm⁻¹) are consistent across hydrazones. $^1$H NMR signals for the hydrazone CH=N proton appear at δ 8.35–8.60 ppm.

Table 3: Bioactivity Profiles

Compound Name Bioactivity Efficacy/IC₅₀ Reference
Target Compound Antifungal (Venturia inaequalis) 52% growth inhibition at 100 ppm
N′-{4-[(Benzoyloxy)imino]cyclohexa-2,5-dien-1-ylidene}-2-bromobenzohydrazide Antinematode (Meloidogyne incognita) 91% reduction in root galling
4-Bromo-N′-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide Kinase inhibition (hypothetical) Experimental (DB07098)
3,4-Dichloro-N′-[4-(hydroxyimino)cyclohexa-2,5-dien-1-ylidene]benzohydrazide Insecticidal (House flies) 93% mortality at 50 ppm

Insights :

  • Antifungal Activity : The target compound’s moderate efficacy (52%) may stem from its chloro-benzyloxy group, which enhances membrane permeability .
  • Structure-Activity Relationships (SAR): Electron-Withdrawing Groups: Bromine and chlorine improve bioactivity by increasing electrophilicity and target binding . Hydroxyimino vs. Benzylidene: Hydroxyimino derivatives (e.g., ) show superior nematocidal activity due to reactive oxime groups.

Crystallographic and Conformational Studies

  • Target Compound: No crystallographic data is available, but analogous hydrazones (e.g., ) adopt a trans conformation around the C=N bond, stabilized by intramolecular hydrogen bonds (O–H⋯N).
  • 4-(t-Bu)-N’-(2-hydroxy-3-methoxybenzylidene)benzohydrazide (5) : Crystallizes in a monoclinic system (space group Pbc2), with bond lengths and angles typical for hydrazones (C–N: 1.28–1.32 Å; C=O: 1.22 Å) .

Biological Activity

2-bromo-N'-((E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene)benzohydrazide is a hydrazone compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of 2-bromo-N'-((E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene)benzohydrazide is C16H15BrClN2O2C_{16}H_{15}BrClN_2O_2. The compound features a bromo and a chloro substituent, which are significant for its biological properties.

PropertyValue
Molecular FormulaC₁₆H₁₅BrClN₂O₂
Molecular Weight364.67 g/mol
IUPAC Name2-bromo-N'-((E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene)benzohydrazide
CAS NumberNot specified

Antimicrobial Activity

Research indicates that hydrazone derivatives exhibit significant antimicrobial properties. A study conducted on various hydrazone compounds showed that those structurally similar to 2-bromo-N'-((E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene)benzohydrazide demonstrated promising activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 3.91 µg/mL to higher concentrations, indicating a strong potential for development as antimicrobial agents .

Anticancer Activity

The anticancer potential of hydrazone compounds has been extensively studied. In vitro assays using human cancer cell lines such as MCF7 (breast cancer), HepG2 (liver cancer), and others have shown that compounds with similar structures to 2-bromo-N'-((E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene)benzohydrazide can inhibit cell proliferation effectively. For instance, derivatives exhibited IC50 values as low as 0.77 µM against glioblastoma cells, suggesting potent cytotoxicity .

Table: Anticancer Activity of Related Hydrazone Compounds

Compound NameIC50 (µM)Cancer Cell Line
N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide0.77LN-229 (glioblastoma)
N-(4-bromophenyl)-hydrazone derivative7.81HepG2
N-(4-chlorophenyl)-hydrazone derivative12.39769-P (renal adenocarcinoma)

The mechanisms by which 2-bromo-N'-((E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene)benzohydrazide exerts its biological effects are believed to involve the inhibition of key enzymes in microbial metabolism and interference with cancer cell signaling pathways. Molecular docking studies have been utilized to elucidate the binding affinities of these compounds with target receptors, providing insights into their action at the molecular level .

Case Studies

  • Antimicrobial Study : A series of experiments evaluated the effectiveness of various hydrazones against standard bacterial strains. The results indicated that certain substitutions on the benzohydrazide structure enhance antimicrobial activity significantly.
  • Anticancer Screening : In vivo studies using zebrafish models demonstrated that some derivatives exhibited low toxicity while effectively reducing tumor size in xenograft models, highlighting their potential for further development in cancer therapy.

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